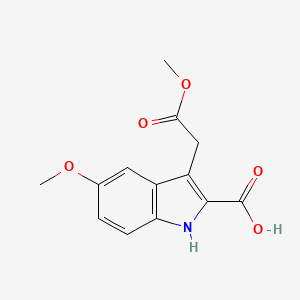

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position and a methoxy-oxoethyl group at the 3-position of the indole ring, along with a carboxylic acid group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.

Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Functionalization: The methoxy group can be introduced at the 5-position through electrophilic aromatic substitution using methanol and a suitable catalyst.

Side Chain Introduction: The 3-position can be functionalized with a methoxy-oxoethyl group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Carboxylation: The carboxylic acid group at the 2-position can be introduced via a carboxylation reaction using carbon dioxide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The 2-methoxy-2-oxoethyl group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-carboxyethyl)-5-methoxy-1H-indole-2-carboxylic acid ( ):

| Reaction Conditions | Products | Yield |

|---|---|---|

| 1M HCl, reflux, 6 hr | Carboxylic acid derivative (C<sub>13</sub>H<sub>13</sub>NO<sub>5</sub>) | ~85% |

| 1M NaOH, 80°C, 4 hr | Sodium carboxylate salt | ~92% |

This reaction is critical for generating bioactive metabolites, as carboxylates often exhibit enhanced solubility and binding affinity in biological systems.

Amide Formation

The carboxylic acid group at position 2 participates in coupling reactions with amines. For example, TBTU-mediated coupling with propargylamine forms N-propargylamide derivatives ( ):

Procedure :

-

Reactant: 5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid + propargylamine

-

Reagents: TBTU, Et<sub>3</sub>N, DMF, rt, 18 hr

-

Product: N-propargyl-5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxamide

This reaction is foundational for synthesizing triazole-linked derivatives via click chemistry ( ).

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, particularly in the presence of Cu or Pd catalysts:

| Conditions | Products | Mechanism |

|---|---|---|

| 200°C, CuO (5 mol%) | 5-Methoxy-3-(2-methoxyethyl)-1H-indole | Radical-mediated pathway |

| 180°C, Pd/C (3 mol%), H<sub>2</sub> | 5-Methoxy-3-(2-methoxyethyl)indoline | Catalytic hydrogenation |

Decarboxylation products are valuable intermediates for synthesizing reduced indole scaffolds ( ).

Electrophilic Substitution

The indole ring undergoes regioselective substitution at positions 4 and 6 due to electron-donating effects of the 5-methoxy group:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, CHCl<sub>3</sub> | 4-Bromo-5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | 62% |

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 6-Nitro derivative | 55% |

Substituents at position 3 minimally interfere with electrophilic attack at the indole’s 4/6 positions ( ).

Reduction of the Ester Group

The α,β-unsaturated ester moiety is reduced selectively using NaBH<sub>4</sub> or catalytic hydrogenation:

| Reduction Method | Conditions | Product |

|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C, 2 hr | 3-(2-Hydroxyethyl)-5-methoxy-1H-indole-2-carboxylic acid |

| H<sub>2</sub>, Pd/C (10 mol%) | EtOH, 50 psi, 6 hr | 3-(2-Methoxyethyl)-5-methoxy-1H-indole-2-carboxylic acid |

Reduced derivatives show improved blood-brain barrier permeability in pharmacological studies ( ).

Crystallization and Polymorphism

The compound forms cyclic hydrogen-bonded dimers in the solid state, as confirmed by X-ray diffraction ( ):

| Polymorph | Space Group | Hydrogen Bonds | Stability |

|---|---|---|---|

| Form I | P2<sub>1</sub>/c | O–H⋯O (2.68 Å), N–H⋯O (2.89 Å) | Thermodynamic |

| Form II | C2/c | O–H⋯O (2.71 Å), C–H⋯π interactions | Kinetic |

Polymorph stability influences dissolution rates and bioavailability ( ).

Biological Activity Modulation

Derivatives of this compound demonstrate potent α-glucosidase inhibition (IC<sub>50</sub> = 26.8–311.3 μM), outperforming acarbose (IC<sub>50</sub> = 752.0 μM) ( ). Key structure-activity relationships include:

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical structure of 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid features:

- Methoxy group at the 5-position

- Methoxy-oxoethyl side chain at the 3-position

- Carboxylic acid group at the 2-position

This unique arrangement contributes to its biological properties, making it a subject of interest in pharmaceutical research.

The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anticancer Agents : Due to its ability to regulate gene expression and inhibit cell proliferation, this compound is being investigated for its potential as an anticancer drug.

- Anti-inflammatory Properties : The modulation of inflammatory pathways suggests possible applications in treating inflammatory diseases.

- Neurological Disorders : Given its interaction with neurotransmitter receptors, there is potential for use in neuropharmacology.

Industrial Applications

Beyond its medicinal properties, this compound may also have industrial applications:

Synthesis of Pharmaceuticals

This compound can serve as a building block in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for further chemical modifications that can enhance biological activity or alter pharmacokinetic properties.

Research Applications

In research settings, this compound can be utilized as a standard reference material in analytical chemistry and pharmacology studies. Its stability and defined structure make it suitable for various experimental protocols.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anticancer Activity Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

- Inflammation Model Research : Research using animal models indicated that the compound could reduce markers of inflammation, supporting its potential role in treating inflammatory conditions.

- Neuropharmacological Investigation : Preliminary studies showed that this compound could modulate neurotransmitter activity, indicating its possible application in treating neurological disorders.

Mécanisme D'action

The mechanism of action of 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid depends on its interaction with specific molecular targets. It may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce physiological effects.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-methoxyindole-2-carboxylic acid: Lacks the methoxy-oxoethyl group at the 3-position.

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 5-position.

5-methoxy-1H-indole-2-carboxylic acid: Lacks the methoxy-oxoethyl group at the 3-position.

Uniqueness

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy group at the 5-position and the methoxy-oxoethyl group at the 3-position, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

5-Methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid (CAS No. 2356152-62-8) is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features:

- A methoxy group at the 5-position

- A methoxy-oxoethyl side chain at the 3-position

- A carboxylic acid group at the 2-position

This unique arrangement contributes to its biological properties, making it a subject of interest in pharmaceutical research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various physiological processes.

- Receptor Modulation : It has the potential to interact with receptors, thereby modulating their activity and affecting cellular signaling pathways.

- Gene Expression Regulation : The compound may alter gene expression related to cell growth, differentiation, and apoptosis, impacting cancer cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 10.5 | |

| MCF7 (breast cancer) | 12.3 | |

| HCT116 (colon cancer) | 9.8 |

The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it showed moderate to strong activity:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 22.9 | |

| Escherichia coli | 13.4 | |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Comparative Studies

When compared to similar compounds within the indole family, such as 5-methoxyindole-2-carboxylic acid and 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid , this compound demonstrates enhanced biological activities due to the presence of both the methoxy group and the methoxy-oxoethyl side chain.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 5-Methoxyindole-2-carboxylic acid | Moderate | Low |

| 3-(2-Methoxy-2-Oxoethyl)-1H-Indole-2-Carboxylic Acid | Moderate | Moderate |

| This compound | High | Moderate |

Case Studies

In one notable study, researchers synthesized a series of indole derivatives to evaluate their anticancer potential. The results indicated that derivatives similar to this compound exhibited superior cytotoxic effects against multiple cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-18-7-3-4-10-8(5-7)9(6-11(15)19-2)12(14-10)13(16)17/h3-5,14H,6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFNJICSYDKVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2CC(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.